molecular formula C17H19NO4 B1301875 3-(4-Nitrophenyl)adamantane-1-carboxylic acid CAS No. 7123-76-4

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

Cat. No.: B1301875
CAS No.: 7123-76-4
M. Wt: 301.34 g/mol
InChI Key: JGYFFTQRRDPOIR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound represents a complex polycyclic structure that requires precise nomenclature for unambiguous identification. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting the substitution pattern on the adamantane core structure. The Chemical Abstracts Service has assigned the registry number 7123-76-4 to this compound, providing a unique identifier for chemical databases and literature searches.

The molecular formula C₁₇H₁₉NO₄ indicates the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 301.34 grams per mole. The structural identification is further confirmed through spectroscopic methods, with the compound displaying characteristic infrared absorption bands corresponding to the carboxylic acid carbonyl stretch and nitro group vibrations. The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure as OC(=O)C12CC3CC(C1)CC(C3)(C2)C1=CC=C(C=C1)N+=O.

The International Chemical Identifier key JGYFFTQRRDPOIR-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across different chemical databases and computational platforms. The MDL number MFCD00188065 provides additional database identification, particularly useful for commercial chemical suppliers and research institutions. The compound crystallizes as a pale yellow crystalline solid with a melting point of 197°C, indicating significant intermolecular interactions that stabilize the crystal lattice.

Property Value Reference
Chemical Abstracts Service Number 7123-76-4
Molecular Formula C₁₇H₁₉NO₄
Molecular Weight 301.34 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key JGYFFTQRRDPOIR-UHFFFAOYSA-N
MDL Number MFCD00188065
Physical Appearance Pale yellow crystalline solid
Melting Point 197°C

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the rigid adamantane cage structure, which provides a highly constrained framework for the attached substituents. The adamantane core adopts a tetrahedral symmetry with carbon-carbon bond lengths of approximately 1.54 Å, nearly identical to those found in diamond crystal structure. This rigidity significantly restricts conformational flexibility, making the compound an interesting subject for conformational analysis studies.

The adamantane framework consists of three fused cyclohexane rings arranged in a chair conformation, creating a highly symmetrical and virtually stress-free molecular architecture. The spatial arrangement of carbon atoms in the adamantane molecule follows the same pattern as in diamond crystal, leading to exceptional thermal and chemical stability. The attachment of the 4-nitrophenyl group at the 3-position and the carboxylic acid group at the 1-position creates a specific geometric arrangement that influences the overall molecular properties.

Computational studies using density functional theory methods have revealed important conformational preferences for adamantane derivatives containing aromatic substituents. The 4-nitrophenyl group can adopt various orientational arrangements relative to the adamantane cage, with energy barriers for internal rotation around the carbon-carbon bond connecting the aromatic ring to the adamantane framework. These rotational barriers are influenced by both steric interactions and electronic effects arising from the electron-withdrawing nature of the nitro group.

The carboxylic acid functionality at the 1-position introduces additional conformational considerations, particularly regarding the orientation of the carbonyl group and the potential for intramolecular hydrogen bonding interactions. The presence of both electron-donating adamantane and electron-withdrawing nitrophenyl groups creates a unique electronic environment that affects the conformational energy landscape. Molecular dynamics simulations have demonstrated that the compound exhibits relatively restricted conformational mobility due to the rigid adamantane core, with most conformational changes occurring through rotation of the nitrophenyl group.

The three-dimensional structure analysis reveals that the adamantane cage maintains its characteristic tetrahedral geometry even with the presence of bulky substituents. The molecular packing in crystal structures shows specific intermolecular interactions, including hydrogen bonding between carboxylic acid groups and van der Waals interactions between adamantane frameworks. The orientational ordering within molecular crystals demonstrates the importance of both translational and rotational degrees of freedom in determining the solid-state properties.

Electronic Structure and Substituent Effects

The electronic structure of this compound is characterized by the interplay between the electron-donating adamantane cage and the electron-withdrawing effects of both the nitrophenyl and carboxylic acid substituents. The nitro group, with its high Hammett sigma constant value of 0.78 for para-substitution, significantly influences the electronic distribution throughout the molecular framework. This electron-withdrawing effect is transmitted through the aromatic ring system and affects the electronic properties of the adamantane core.

Computational analyses using density functional theory have revealed the frontier molecular orbital characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate significant charge transfer characteristics within the molecule, with the electron density concentrated on the nitrophenyl portion in the lowest unoccupied molecular orbital. The energy gap between these frontier orbitals provides insight into the electronic stability and potential reactivity patterns of the compound.

The electrostatic potential map analysis demonstrates distinct regions of electron density variation across the molecular surface. The nitro group exhibits strong negative electrostatic potential regions due to the presence of electronegative oxygen atoms, while the adamantane cage and aromatic ring display more neutral to positive potential regions. This electrostatic distribution pattern influences intermolecular interactions and provides important information about potential binding sites for molecular recognition processes.

Natural bond orbital analysis has provided detailed insights into the electronic structure and bonding characteristics of the compound. The analysis reveals specific orbital interactions between the adamantane framework and the aromatic substituent, including hyperconjugative effects that stabilize particular conformational arrangements. The carboxylic acid group participates in both inductive and resonance effects, further modulating the overall electronic distribution.

The substituent effects in this compound system demonstrate the additive nature of electronic influences from multiple functional groups. The para-nitro substituent on the aromatic ring enhances the electron-withdrawing character of the entire nitrophenyl group, while the carboxylic acid functionality provides additional electron withdrawal through inductive effects. The adamantane core, being saturated and highly symmetrical, serves as an electron-donating framework that partially counteracts the electron-withdrawing effects of the substituents.

Electronic Property Characteristic Effect Reference
Hammett Sigma Constant (para-nitro) 0.78 Strong electron withdrawal
Frontier Orbital Gap Moderate Electronic stability
Electrostatic Potential Heterogeneous distribution Varied interaction sites
Natural Bond Orbital Hyperconjugative interactions Conformational stabilization
Charge Transfer Nitrophenyl to adamantane Electronic communication

Properties

IUPAC Name

3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYFFTQRRDPOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372046
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7123-76-4
Record name 3-(4-nitrophenyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)adamantane-1-carboxylic acid typically involves the nitration of adamantane derivatives followed by carboxylation. One common method includes the nitration of 1-adamantane carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-Nitrophenyl)adamantane-1-carboxylic acid typically involves the nitration of adamantane derivatives followed by carboxylation. Common methods include:

  • Nitration : Using nitrating agents such as nitric acid in the presence of sulfuric acid.
  • Carboxylation : Often achieved through reaction with carbon dioxide or other carboxylating agents.

The compound has a molecular formula of C₁₇H₁₉NO₄ and a molecular weight of approximately 301.34 g/mol. It appears as a pale yellow crystalline solid with a melting point around 197 °C and is soluble in organic solvents.

Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents.
  • Substitution Reactions : The carboxylic acid group can engage in esterification and amidation reactions.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe . Its molecular structure may allow it to interact with specific biological targets, influencing their activity and function. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, which may be crucial for its biochemical applications.

Medicine

This compound has been explored as a precursor for drug development . Its structural features suggest potential therapeutic properties, particularly in creating novel pharmaceuticals that could target specific diseases or conditions .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and polymers . Its unique combination of rigidity from the adamantane structure and reactivity from the nitrophenyl and carboxylic acid groups makes it suitable for creating specialized materials with desired properties .

Case Studies

Several studies have highlighted the applications of this compound:

  • Synthesis of Novel Derivatives : Research has demonstrated the synthesis of various derivatives using this compound as a precursor, showcasing its versatility in creating new chemical entities with potential biological activity .
  • Biological Activity Assessment : Studies have assessed the cytotoxicity of adamantane derivatives, including those derived from this compound, indicating promising results for further exploration in medicinal chemistry .
  • Material Science Applications : Investigations into polymerization processes involving this compound have revealed its potential for use in developing advanced materials with tailored properties suitable for specific industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Key Biological/Physicochemical Properties References
3-(4-Nitrophenyl)adamantane-1-carboxylic acid -NO₂ (para) C₁₇H₁₉NO₄ High lipophilicity due to nitro group; potential for enhanced target binding via electron-withdrawing effects. Biological activity data not explicitly reported in evidence.
3-(4-Chlorophenyl)adamantane-1-carboxylic acid -Cl (para) C₁₇H₁₉ClO₂ Demonstrated cytotoxicity in tumor cell lines (e.g., Bxpc-3, A-498) with IC₅₀ values in sub- to micromolar ranges. Synergistic effects observed with sorafenib in cancer therapy.
3-(4-Methoxyphenyl)adamantane-1-carboxylic acid -OCH₃ (para) C₁₈H₂₂O₃ Electron-donating methoxy group improves solubility; predicted collision cross-section (CCS) of 167.9 Ų (M+H⁺). No explicit biological activity reported.
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid -OH (para) C₁₇H₂₀O₃ Increased polarity due to hydroxyl group; GHS hazards include acute oral toxicity (Category 4) and skin irritation. Potential for hydrogen bonding in target interactions.
3-Phenyl-adamantane-1-carboxylic acid -H (para) C₁₇H₂₀O₂ Baseline analog without substituents; used to study substituent effects. Lower molecular weight (272.34 g/mol) compared to nitro derivative (301.34 g/mol).

Structural and Electronic Effects

  • Nitro vs.
  • Nitro vs. Methoxy : Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring. This contrast may alter π-π stacking interactions in biological systems .
  • Nitro vs. Hydroxyl : The hydroxyl group (-OH) introduces hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability compared to the nitro derivative .

Biological Activity

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, a nitrophenyl substituent, and a carboxylic acid functional group. The presence of these functional groups enables the compound to engage in various chemical interactions, such as hydrogen bonding and ionic interactions, which are crucial for its biological activity.

The mechanism of action for this compound involves several pathways:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer reactions, which may influence enzymatic activity.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules (e.g., proteins and nucleic acids), potentially modulating their function.
  • Structural Stability : The adamantane core provides a rigid structure that enhances binding affinity to various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of adamantane derivatives. In particular, derivatives exhibiting diacylglycerol acyltransferase 1 (DGAT1) inhibitory activity have shown promise in reducing triglyceride levels and body weight in animal models . The mechanism involves the compound's ability to inhibit DGAT1, an enzyme implicated in lipid metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive bacteria and fungi like Candida albicans, showing significant antibacterial and antifungal activity .

Study 1: Inhibition of DGAT1

A study focused on optimizing adamantane carboxylic acid derivatives found that certain compounds exhibited potent DGAT1 inhibitory activities with IC50 values as low as 5 nM. These compounds were effective in reducing plasma triglyceride levels in rodent models and demonstrated favorable pharmacokinetic profiles .

CompoundIC50 (nM)Effect on TriglyceridesModel Used
43c5Significant reductionRodents

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of hydrazide-hydrazone derivatives containing the adamantane moiety. Several compounds displayed notable antibacterial activity against tested strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

CompoundTarget BacteriaActivity Level
4aStaphylococcus aureusModerate
5cCandida albicansHigh

Q & A

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid, and what are their respective yields?

The compound can be synthesized via bromination and subsequent coupling reactions. For example, brominated adamantane-1-carboxylic acid intermediates (e.g., 3-bromoadamantane-1-carboxylic acid) are reacted with aryl halides like 4-nitrophenyl derivatives in chlorobenzene using AlCl₃ as a catalyst. This method achieves yields of ~76–79% for intermediate steps and ~83% for the final product after purification . Alternative routes may involve Friedel-Crafts alkylation or carboxylation of pre-functionalized adamantane frameworks, but these require rigorous optimization of reaction conditions (e.g., solvent, temperature) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use chemical-resistant suits, nitrile gloves, and respiratory protection (e.g., NIOSH-approved P95 respirators) to avoid inhalation or skin contact. Work should be conducted in a fume hood with proper ventilation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid draining the compound into sewers due to potential ecological toxicity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm the adamantane backbone and nitrophenyl substitution patterns (e.g., aromatic proton signals at δ 7.36–7.41 ppm and adamantane proton splitting between δ 1.63–2.14 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 426.18 [MH⁺]), while HPLC (≥98% purity) ensures sample integrity .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform, benzene) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should assess degradation under varying pH (e.g., 2–12), temperatures (4°C–40°C), and light exposure. Store the compound at –20°C in inert atmospheres to prevent nitro group reduction or adamantane ring oxidation .

Advanced Research Questions

Q. What role does this compound play in studying cancer-related pathways?

Derivatives of this compound (e.g., ABC294735) inhibit sphingosine kinase isoforms (SphK1/2), modulating ceramide levels to induce apoptosis in hormone-resistant breast cancer cells. In vitro assays using MCF-7 or MDA-MB-231 cell lines should include dose-response curves (0.1–50 µM) and Western blotting to track caspase-3 activation and Bcl-2 suppression .

Q. How can encapsulation strategies improve the bioavailability of this compound for in vivo studies?

Hexameric resorcinarene capsules (e.g., in chloroform or benzene) enhance solubility by shielding the hydrophobic adamantane core. Competitive binding assays with isosteric guests (e.g., 3,5,7-trifluoro-adamantane derivatives) can optimize host-guest stoichiometry, monitored via 19F^{19}\text{F}-NMR or fluorescence quenching .

Q. How should researchers address contradictory data in reported biological activity?

Discrepancies in IC₅₀ values (e.g., between kinase inhibition and cytotoxicity assays) may arise from cell-specific metabolic rates or off-target effects. Validate findings using orthogonal methods:

  • Compare results across multiple cell lines (e.g., luminal vs. basal breast cancer models).
  • Use siRNA knockdowns to confirm target specificity .
  • Perform pharmacokinetic profiling to assess metabolic stability in plasma .

Q. What methodologies are effective for designing derivatives to study structure-activity relationships (SAR)?

Modify the nitrophenyl group (e.g., replace with chlorophenyl or hydroxyphenyl) or the carboxylic acid moiety (e.g., convert to amides or esters). Synthesize analogs via reductive amination or Suzuki-Miyaura coupling, then evaluate their SphK inhibitory potency using ATP-binding assays. Computational docking (e.g., AutoDock Vina) can predict binding affinities to SphK1’s active site .

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?

Use 3D tumor spheroids to mimic hypoxia and drug penetration challenges. Combine with sorafenib or other tyrosine kinase inhibitors to assess synergistic effects via Chou-Talalay analysis. Monitor efflux pump activity (e.g., P-glycoprotein) in MDCK-II cells to identify resistance mechanisms .

Q. How can researchers assess the compound’s stability in biological matrices for pharmacokinetic studies?

Spike the compound into human plasma or liver microsomes and incubate at 37°C. Sample at intervals (0–24 hours) and quantify degradation via LC-MS/MS. Identify metabolites using high-resolution tandem MS and compare with synthetic standards .

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